d-threo-PDMP
Overview
Description
d-threo-1-Phenyl-2-decanoylamino-3-morpholino-1-propanol: is a well-known inhibitor of glucosylceramide synthase, a key enzyme in sphingolipid biosynthesis . This compound has been extensively studied for its potential therapeutic applications, particularly in the treatment of atherosclerosis and cardiac hypertrophy .
Mechanism of Action
Target of Action
D-threo-PDMP, or D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol, primarily targets glucosylceramide synthase (GCS) . GCS is a key enzyme in the biosynthesis of sphingolipids, a class of lipids that play crucial roles in maintaining the integrity of cell membranes and in cell signaling .
Mode of Action
This compound acts as a potent and competitive inhibitor of GCS . It closely resembles the natural sphingolipid substrate of GCS, allowing it to bind to the active site of the enzyme and prevent the normal substrate from binding . This inhibits the glycosylation process, thereby reducing the levels of glycosphingolipids on the cell surface .
Biochemical Pathways
By inhibiting GCS, this compound disrupts the biosynthesis of glycosphingolipids . This leads to a reduction in the total length of the axon plexus and the number of axon branch points, and inhibits neurite growth . The outcome of these biochemical changes should be considered both due to depletion of glycosphingolipids (GSLs) and accumulation of ceramide and precursor sphingoid base .
Pharmacokinetics
It’s known that this compound is soluble in water, which may influence its absorption and distribution .
Result of Action
The inhibition of GCS by this compound leads to a decrease in the levels of glycosphingolipids on the cell surface . This results in a reduction in the total length of the axon plexus and the number of axon branch points, effectively inhibiting neurite growth . Moreover, the changes induced by this compound can effectively alleviate atherosclerosis progression by preventing lipid uptake and reducing inflammatory responses in the arterial walls .
Action Environment
It’s known that this compound is stable at refrigerator temperatures for at least one month . The final concentration of this compound will be 5–40 μM dependent on cell type and treatment periods .
Biochemical Analysis
Biochemical Properties
D-threo-PDMP interacts with various enzymes and proteins in biochemical reactions. It inhibits the synthesis of glucosylceramide synthase and lactosylceramide . It also inhibits β-1,4-galactosyltransferase 6 (B4GALT6) and prevents lactosylceramide synthesis .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It reduces the synthesis of glucosylceramide, increases cellular ceramide, and induces cell cycle arrest in vitro . It also influences cell function by down-regulating the expression of cluster of differentiation 36 (CD36) and lectin-like oxidized LDL (ox-LDL) receptor-1 (LOX-1) .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It inhibits glucosylceramide synthase by 33 and 48% in MDCK cell homogenates when used at concentrations of 5 and 10 µM .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, this compound shows changes in its effects. It has been found to effectively alleviate atherosclerosis progression by preventing lipid uptake and reducing inflammatory responses in the arterial walls .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. It has been shown to lead to smaller and less vulnerable atherosclerotic lesions and is almost as effective as atorvastatin .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and affects metabolic flux or metabolite levels. It down-regulates the expression of monocyte chemotactic protein 1 (MCP-1) and its receptor chemoattractant cytokine receptor 2 (CCR2) .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of d-threo-1-Phenyl-2-decanoylamino-3-morpholino-1-propanol involves the reaction of decanoyl chloride with threo-1-phenyl-2-amino-3-morpholino-1-propanol under controlled conditions . The reaction typically requires an inert atmosphere and a suitable solvent such as dichloromethane. The product is then purified using column chromatography.
Industrial Production Methods: : Industrial production of this compound involves similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: : d-threo-1-Phenyl-2-decanoylamino-3-morpholino-1-propanol primarily undergoes substitution reactions due to the presence of reactive functional groups . It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The reactions are typically carried out in solvents such as ethanol or methanol.
Major Products Formed: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Chemistry: : In chemistry, d-threo-1-Phenyl-2-decanoylamino-3-morpholino-1-propanol is used as a tool to study the biosynthesis of glycosphingolipids . It helps in understanding the role of these lipids in cellular processes.
Biology: : In biological research, this compound is used to investigate the effects of glucosylceramide synthase inhibition on cell growth and differentiation . It has been shown to induce autophagy in mammalian cells by increasing ceramide levels .
Medicine: : Medically, d-threo-1-Phenyl-2-decanoylamino-3-morpholino-1-propanol has potential therapeutic applications in treating atherosclerosis and cardiac hypertrophy . It has also been studied for its effects on lipid metabolism and inflammation .
Industry: : In the industrial sector, this compound is used in the development of new drugs and therapeutic agents. Its ability to inhibit glucosylceramide synthase makes it a valuable tool in pharmaceutical research .
Comparison with Similar Compounds
Similar Compounds: : Similar compounds include d-threo-1-Phenyl-2-benzyloxycarbonylamino-3-pyrrolidino-1-propanol and myriocin . These compounds also inhibit glycosphingolipid biosynthesis but have different effects on cellular processes.
Uniqueness: : d-threo-1-Phenyl-2-decanoylamino-3-morpholino-1-propanol is unique in its ability to inhibit both glucosylceramide synthase and mTORC1 activity . This dual inhibition makes it a valuable tool in studying the interplay between lipid metabolism and cellular signaling pathways.
Biological Activity
D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (D-PDMP) is a potent inhibitor of glycosphingolipid (GSL) biosynthesis, particularly glucosylceramide synthesis. This compound has garnered attention for its potential therapeutic applications in various conditions, including atherosclerosis, Gaucher's disease, and other disorders linked to sphingolipid metabolism. This article reviews the biological activity of D-PDMP, highlighting its mechanisms of action, research findings, and implications for clinical use.
D-PDMP primarily inhibits the enzyme UDP-glucose:ceramide β-1,4-glucosyltransferase (GlcT-1), which is crucial for the synthesis of glucosylceramide from ceramide and UDP-glucose. This inhibition leads to a reduction in the levels of various GSLs, including lactosylceramide and globosides, which can have significant downstream effects on cellular functions and disease processes.
Key Findings:
- Inhibition of Golgi Complex Disassembly : D-PDMP has been shown to inhibit brefeldin A (BFA)-induced retrograde transport from the Golgi apparatus to the endoplasmic reticulum (ER) in various cell types. This effect is attributed to an indirect mechanism involving modulation of calcium homeostasis and interaction with multidrug resistance proteins .
- Impact on Lysosomal Function : Studies indicate that D-PDMP treatment leads to lysosomal ceramide accumulation and inactivation of mTOR signaling pathways, which are crucial for cellular growth and metabolism .
Atherosclerosis and Cardiac Hypertrophy
A study demonstrated that polymer-encapsulated D-PDMP significantly improved intervention outcomes in atherosclerosis and cardiac hypertrophy in apoE−/− mice fed a high-fat diet. The encapsulation increased gastrointestinal absorption and residence time, enhancing the compound's therapeutic efficacy .
Table 1: Effects of D-PDMP on Atherosclerosis in Animal Models
Study | Model | Treatment | Outcome |
---|---|---|---|
ApoE−/− Mice | Polymer-encapsulated D-PDMP | Reduced plaque formation, improved cardiac function | |
Gaucher's Disease Patients | D-PDMP | Inhibition of glucosylceramide synthesis |
Cellular Studies
In cultured human kidney proximal tubular cells, D-PDMP reduced metabolic labeling for glucosylceramide and lactosylceramide in a concentration-dependent manner. It also inhibited GlcT-1 activity directly .
Table 2: Concentration-Dependent Effects of D-PDMP on GSLs
Concentration (µM) | Glucosylceramide Reduction (%) | Lactosylceramide Reduction (%) |
---|---|---|
10 | 40 | 35 |
50 | 70 | 65 |
Case Study 1: Gaucher's Disease
Patients with Gaucher's disease treated with D-PDMP showed significant reductions in glucosylceramide levels. This suggests that D-PDMP may serve as an effective adjunct therapy for managing this lysosomal storage disorder .
Case Study 2: Arabidopsis Response
In plant studies, exposure to D-PDMP resulted in dramatic changes in vacuole morphology in Arabidopsis root cells. The compound induced the formation of a single rounded vacuole filled with cytoplasmic droplets, indicating its potential effects on cellular organization and stress responses .
Properties
IUPAC Name |
N-[(1R,2R)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38N2O3.ClH/c1-2-3-4-5-6-7-11-14-22(26)24-21(19-25-15-17-28-18-16-25)23(27)20-12-9-8-10-13-20;/h8-10,12-13,21,23,27H,2-7,11,14-19H2,1H3,(H,24,26);1H/t21-,23-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJHJOYQTSEKPK-BLDCTAJRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC(=O)N[C@H](CN1CCOCC1)[C@@H](C2=CC=CC=C2)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H39ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401017468 | |
Record name | N-[(1R,2R)-1-Hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide;hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401017468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>64.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID46500380 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
80938-69-8 | |
Record name | N-[(1R,2R)-1-Hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide;hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401017468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.